molecular formula C18H17F4NO3 B14799046 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B14799046
M. Wt: 371.3 g/mol
InChI Key: FAOBRUIFHJQZBO-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is a synthetic organic compound that belongs to the class of phenylpyridines This compound is characterized by the presence of a cyclopropylmethoxy group, difluoromethoxy groups, and a difluoropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

    Coupling with Difluoromethoxyphenyl: The cyclopropylmethoxy halide is then reacted with a difluoromethoxyphenyl derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.

    Formation of the Pyridinyl Intermediate: The difluoropyridinyl moiety is synthesized separately, often involving halogenation and subsequent substitution reactions.

    Final Coupling Reaction: The difluoropyridinyl intermediate is coupled with the cyclopropylmethoxy-difluoromethoxyphenyl intermediate under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Cyclopropylmethoxy)-4-(methoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethan-1-ol: Similar structure but with dichloropyridinyl instead of difluoropyridinyl.

Uniqueness

The presence of both cyclopropylmethoxy and difluoromethoxy groups, along with the difluoropyridinyl moiety, makes 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol unique

Properties

Molecular Formula

C18H17F4NO3

Molecular Weight

371.3 g/mol

IUPAC Name

1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C18H17F4NO3/c19-13-7-23-8-14(20)12(13)6-15(24)11-3-4-16(26-18(21)22)17(5-11)25-9-10-1-2-10/h3-5,7-8,10,15,18,24H,1-2,6,9H2

InChI Key

FAOBRUIFHJQZBO-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(CC3=C(C=NC=C3F)F)O)OC(F)F

Origin of Product

United States

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